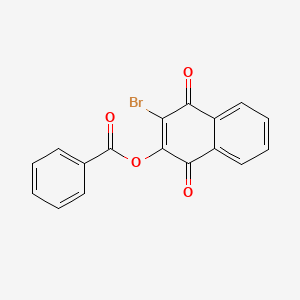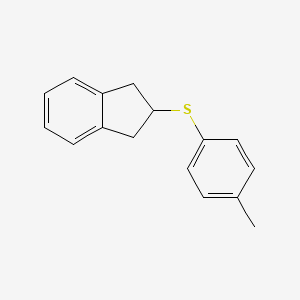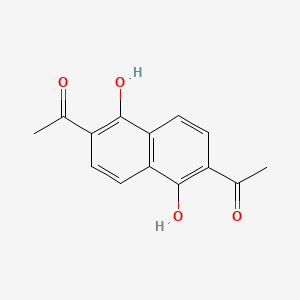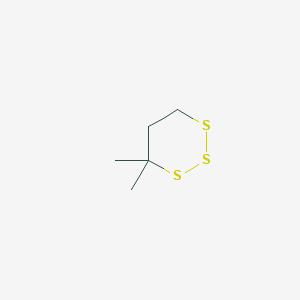
5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This specific compound is characterized by the presence of a fluorenylidene group and two phenyl groups attached to the thiadiazole ring
Vorbereitungsmethoden
The synthesis of 5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Fluorenylidene Intermediate: This step involves the reaction of fluorene with a suitable reagent to form the fluorenylidene intermediate.
Cyclization with Thiadiazole Precursors: The fluorenylidene intermediate is then reacted with thiadiazole precursors, such as thiosemicarbazide, under specific conditions to form the desired thiadiazole ring.
Introduction of Phenyl Groups:
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Research has indicated potential antimicrobial and anticancer activities, making it a candidate for drug development.
Industry: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of 5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole include other fluorenylidene derivatives and thiadiazole-based compounds. Some examples are:
2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide: A related compound with similar structural features.
(E)-1-(2-Hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine: Another fluorenylidene derivative with potential biological activity.
The uniqueness of this compound lies in its specific combination of the fluorenylidene group and the thiadiazole ring, which imparts distinct electronic and photophysical properties.
Eigenschaften
CAS-Nummer |
103953-45-3 |
|---|---|
Molekularformel |
C27H18N2S |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
5-fluoren-9-ylidene-2,2-diphenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C27H18N2S/c1-3-11-19(12-4-1)27(20-13-5-2-6-14-20)29-28-26(30-27)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H |
InChI-Schlüssel |
HCIDKSNXZVNGOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(N=NC(=C3C4=CC=CC=C4C5=CC=CC=C53)S2)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


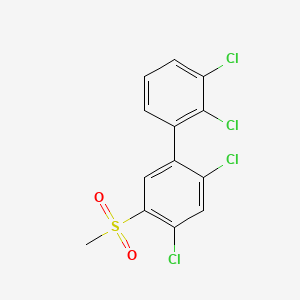

![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)

![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)
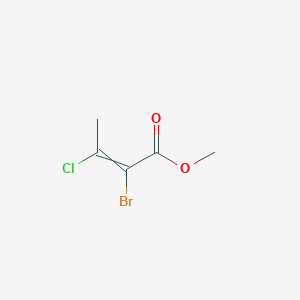
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
